molecular formula C14H20N2O3 B12930316 Butyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 33484-41-2

Butyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B12930316
CAS No.: 33484-41-2
M. Wt: 264.32 g/mol
InChI Key: CHUXYSYICPDIGT-UHFFFAOYSA-N
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Description

Butyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a chemical compound belonging to the pyrido[1,2-a]pyrimidine family This compound is characterized by its unique structure, which includes a butyl ester group, a methyl group, and a tetrahydropyrido[1,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid with butanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the butyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production might employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Butyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Butyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of butyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the context of its application, such as its role in a biochemical assay or therapeutic setting .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid methyl ester
  • 6-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-acetic acid
  • 2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-yl ethyl 4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-carboxylate

Uniqueness

Butyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is unique due to its butyl ester group, which can influence its solubility, reactivity, and biological activity compared to similar compounds. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

CAS No.

33484-41-2

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

butyl 6-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C14H20N2O3/c1-3-4-8-19-14(18)11-9-15-12-7-5-6-10(2)16(12)13(11)17/h9-10H,3-8H2,1-2H3

InChI Key

CHUXYSYICPDIGT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CN=C2CCCC(N2C1=O)C

Origin of Product

United States

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